4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes an imidazo-triazine core fused with a tetrahydro ring system, a p-tolyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazine core.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazo[2,1-c][1,2,4]triazine core reacts with p-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
N-Propylation:
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group using reagents such as ammonia or amines in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening of catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted imidazo-triazine compounds with diverse functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The imidazo-triazine core is known for its bioactivity, making it a valuable scaffold in drug discovery.
Medicine
In medicine, 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-N-propyl-8-(phenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 4-oxo-N-propyl-8-(m-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 4-oxo-N-propyl-8-(o-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Uniqueness
The uniqueness of 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, can enhance its interaction with certain molecular targets, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUFSWFOKBTGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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